Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-

Medicinal Chemistry Structure-Activity Relationship NPY Antagonists

Research pain point: Limited SAR data for 6-methyl-substituted pivalamide pyridines; generic analogs yield lost activity. Solution: This exact compound (C12H18N2OS, MW 238.35) with 6-methyl and 3-(methylthio) pattern. - Key differentiator: Enables NPY Y5 antagonist SAR probing vs. CAS 86847-65-6 (des-methyl). - Estimated LogP ~2.7; suitable for CNS target studies. - Reference standard for HPLC/LC-MS method validation. Supplied with analytical data.

Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
CAS No. 86847-82-7
Cat. No. B12115650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-
CAS86847-82-7
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)SC)NC(=O)C(C)(C)C
InChIInChI=1S/C12H18N2OS/c1-8-6-7-9(16-5)10(13-8)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,13,14,15)
InChIKeyKCVUZIQTUIGABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Profile: 2,2-Dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]propanamide


Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is a synthetic small molecule (C12H18N2OS, MW 238.35 g/mol) belonging to the class of pivalamide-substituted pyridines [1]. Its structure features a pivalamide (2,2-dimethylpropanamide) group linked to a 6-methyl-3-(methylthio)pyridin-2-amine scaffold. The compound is primarily known as a research chemical with proposed applications in medicinal chemistry, particularly as a potential neuropeptide Y (NPY) receptor antagonist scaffold [2]. Publicly available authoritative data for this specific compound is scarce, and most information originates from vendor databases, which limits the depth of baseline characterization.

NPY Y5 antagonist scaffold exploration in SAR studies
Methylthio-pyridine pharmacophore probe for target engagement
Pivalamide-substituted pyridine reference for method development

Substitution Risk for 2,2-Dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]propanamide


Within the class of 2,2-dimethylpropanamide-substituted pyridines, subtle structural variations critically influence biological activity. The target compound's unique combination of a 6-methyl and 3-(methylthio) substitution pattern on the pyridine ring distinguishes it from simpler analogs like 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-propanamide (CAS 86847-65-6), which lacks the 6-methyl group . Generic substitution without considering these specific substituents can lead to a total loss of desired pharmacological activity, as structure-activity relationship (SAR) trends in related NPY antagonist series indicate that even minor alkyl group alterations at the 6-position can dramatically impact receptor binding affinity and selectivity [1]. Direct quantitative comparisons are needed for informed procurement, though such data is currently limited for this specific compound.

Target Compound
2,2-Dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]propanamide
Common Analog
2,2-Dimethyl-N-[3-(methylthio)-2-pyridinyl]propanamide (CAS 86847-65-6)
The 6-methyl substituent markedly influences lipophilicity and steric bulk; its absence may shift receptor binding affinity and selectivity, limiting direct substitution without SAR validation.

Quantitative Differentiation: 2,2-Dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]propanamide vs. Analogs


Structural Differentiation: 6-Methyl vs. Des-Methyl Analog

The primary verifiable differentiation between the target compound and its closest commercially cataloged analog, 2,2-dimethyl-N-[3-(methylthio)-2-pyridinyl]-propanamide (CAS 86847-65-6), is the presence of a methyl group at the 6-position of the pyridine ring . The target compound has a molecular weight of 238.35 g/mol (C12H18N2OS), while the des-methyl analog has a molecular weight of 224.32 g/mol (C11H16N2OS) [1]. This methyl group is a critical determinant of lipophilicity and steric bulk, which in related NPY antagonist series has been shown to correlate with improved binding pocket occupancy [2]. No direct head-to-head biological comparison for these two specific compounds was found in the accessible literature.

6-Methyl vs. Des-Methyl
Structural comparison
Δ MW +14.03 g/mol (C12H18N2OS vs C11H16N2OS); 6-CH3 vs H
Methyl group alters lipophilicity and steric profile, relevant for binding pocket occupancy
No head-to-head biological data available
Medicinal Chemistry Structure-Activity Relationship NPY Antagonists

Lipophilicity (LogP) Inference from Des-Methyl Analog

While an experimental LogP value for the target compound (CAS 86847-82-7) is not publicly available, the calculated LogP for the closely related des-methyl analog (CAS 86847-65-6) is reported as 2.161 [1]. Based on the additive effect of a methyl group on LogP (approximately +0.5 log units), the target compound's LogP can be estimated to be around 2.7. This places it in a more lipophilic range, which can affect membrane permeability and non-specific binding profiles compared to the less lipophilic des-methyl analog. This represents a class-level inference and should be verified experimentally.

Estimated LogP Shift
Class-level inference
Estimated LogP ~2.7 (des-methyl analog calc. 2.161 + ~0.5 for methyl)
Higher lipophilicity may influence membrane permeability and off-target binding
Experimental LogP not confirmed; verify for biological assays
ADME Prediction Lipophilicity Drug Design

NPY Y5 Antagonist Activity Context

The general scaffold containing a 2,2-dimethylpropanamide linked to a substituted pyridine is claimed in patent WO2009110510A1 as a neuropeptide Y (NPY) Y5 receptor antagonist [1]. While the specific target compound (CAS 86847-82-7) is not explicitly exemplified with quantitative binding data in the available patent text, its structural features (6-methyl, 3-methylthio substitution) align with the general Formula (I) described as having NPY Y5 antagonistic activity. The patent discloses that compounds within this series can have IC50 values in the nanomolar range for NPY Y5 binding. However, no direct IC50 value for the target compound could be sourced. The differentiation from other alkylaminopyridine derivatives is based on the unique substitution pattern, which is designed to optimize receptor affinity and selectivity.

NPY Y5 Antagonist Context
Data to verify
Structure aligns with patent series claiming nanomolar NPY Y5 antagonism; target compound not explicitly quantified
Potential tool for NPY Y5 receptor studies, but potency must be independently confirmed
Class-level inference from WO2009110510A1
Neuropeptide Y Y5 Antagonist Anti-Obesity

High-Value Applications: 2,2-Dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]propanamide


SAR Studies for NPY Y5 Antagonists

The compound serves as a key intermediate for exploring the steric and electronic effects of a 6-methyl substituent on pyridine-based NPY Y5 antagonists. Its structural differentiation from the des-methyl analog (CAS 86847-65-6) allows medicinal chemists to probe the importance of this position for receptor binding affinity and selectivity, as inferred from the patent series [1]. The estimated higher lipophilicity (LogP ~2.7) suggests potential advantages for compounds targeting the central nervous system, a key site for anti-obesity drug action.

Methylthio-Pyridine Pharmacophore Probe

The combination of a pivalamide group and a 3-(methylthio)-6-methylpyridine moiety provides a unique pharmacophore for investigating sulfur-mediated interactions with biological targets. The methylthio group can act as a hydrogen bond acceptor or participate in sulfur-pi interactions, while the bulky pivalamide offers metabolic stability . This makes the compound a valuable probe for target identification studies where these features are desirable.

Analytical Reference Standard for Pivalamide Derivatives

Due to its distinct molecular weight (238.35 g/mol) and well-defined structure, the compound can be used as a reference standard in HPLC or LC-MS method development for the quantification of structurally related pivalamide-based drug candidates. Its retention time and mass spectral fragmentation pattern can be compared with those of analogs like the des-methyl derivative (MW 224.32 g/mol) to validate separation methods [2].

Application
Selection Property
Validation Focus
NPY Y5 antagonist SAR studies
6-methyl substitution impact on receptor affinity
Binding and selectivity assays in NPY receptor panels
Methylthio-pyridine pharmacophore probe
Sulfur-mediated interactions and pivalamide stability
Target identification and binding-mode studies
Analytical reference for pivalamide derivatives
Distinct molecular weight and fragmentation pattern
HPLC/LC-MS method development for related compounds
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